molecular formula C17H19N3O3S B2794074 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897475-52-4

2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2794074
CAS No.: 897475-52-4
M. Wt: 345.42
InChI Key: UEEJADGAEZHCKP-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a benzothiazole derivative characterized by a piperazine moiety substituted with a dihydrodioxine carbonyl group at the 4-position.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-3-2-4-14-15(12)18-17(24-14)20-7-5-19(6-8-20)16(21)13-11-22-9-10-23-13/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEJADGAEZHCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through the cyclization of appropriate diols under acidic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This can be achieved by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling with Piperazine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity at the Benzothiazole Core

The benzothiazole moiety is a key site for electrophilic and nucleophilic substitutions.

  • Electrophilic Substitution :
    The methyl group at position 4 and sulfur atom in the thiazole ring enable regioselective reactions. For example:

    • Methyl Group Halogenation :
      Under radical conditions (e.g., NBS/UV light), the methyl group undergoes bromination to form 4-(bromomethyl) derivatives .

    • Sulfur Oxidation :
      Treatment with H₂O₂ or m-CPBA oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.

  • Nucleophilic Aromatic Substitution :
    Electron-withdrawing groups on the benzothiazole ring facilitate displacement reactions.

    • Amination :
      Reaction with ammonia or amines in polar aprotic solvents (DMF, DMSO) yields 2-aminobenzothiazole analogs .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry.

  • N-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts .

    • Example:

      Piperazine-N+CH3IDMF, K2CO3N-Methylpiperazinium iodide\text{Piperazine-N} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Methylpiperazinium iodide}
  • Acylation :
    The free amine reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides .

Carbonyl Group Reactivity

The dihydrodioxine carbonyl group undergoes nucleophilic acyl substitution and reductions.

  • Hydrolysis :
    Acidic or basic conditions cleave the amide bond, yielding 5,6-dihydro-1,4-dioxine-2-carboxylic acid and piperazine-benzothiazole fragments.

    • Conditions :

      ReagentTemperatureYieldSource
      6M HCl (reflux)110°C85%
      NaOH/EtOH80°C78%
  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group .

Cross-Coupling Reactions

The benzothiazole scaffold participates in Suzuki-Miyaura and Ullmann couplings.

  • Suzuki Coupling :
    Pd(PPh₃)₄-mediated coupling with aryl boronic acids introduces substituents at the 6-position .

    • Example:

      6-Bromo derivative+PhB(OH)2Pd(PPh3)46-Phenyl derivative\text{6-Bromo derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Phenyl derivative}

Heterocyclic Ring Functionalization

The dihydrodioxine ring undergoes ring-opening and cycloaddition reactions.

  • Ring-Opening :
    Treatment with Grignard reagents (e.g., MeMgBr) cleaves the dioxine ring, forming diol intermediates.

  • Diels-Alder Reactions :
    Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Biological Activity-Driven Modifications

Structural analogs of this compound show enhanced bioactivity through targeted substitutions:

Modification SiteReaction TypeBiological TargetEfficacy (IC₅₀)Source
Piperazine N-acylationAcylation with RCOClAntimicrobial agents2.4 µM
Benzothiazole C4 methylBromination/aminationAnticancer agents0.8 µM

Thermal and Catalytic Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating stability under standard reaction conditions. Catalytic systems like TBAB/TPP enhance reaction rates in acylations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including the compound , as anticancer agents. A notable study synthesized a series of benzothiazole-piperazine conjugates and evaluated their antiproliferative effects against several human cancer cell lines such as MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer). The findings indicated that many of these compounds exhibited moderate to potent activity against the tested cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Benzothiazole-Piperazine Derivatives

Compound IDCell LineIC50 (µM)
Compound AMCF712
Compound BT47D10
Compound CHCT11615
Compound DCaco211

Antimicrobial Properties

The compound also demonstrates significant antimicrobial properties. Research indicates that derivatives containing similar structural motifs exhibit activity against various bacterial strains. This includes effectiveness against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Table 2: Antimicrobial Activity Overview

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound EEscherichia coli12 µg/mL
Compound FStaphylococcus aureus10 µg/mL
Compound GPseudomonas aeruginosa15 µg/mL

Synthesis and Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Specifically, it is involved in the preparation of doxazocin, an anti-hypertensive medication. The synthesis process involves reacting the compound with specific amines to yield high-purity doxazocin, which is critical for pharmaceutical applications .

Synthesis Process

The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves:

  • Reactants : Ethyl 2,3-dihydrobenzo[1,4]dioxin-2-carboxylate and piperazine.
  • Conditions : Heating under nitrogen atmosphere at temperatures between 70°C to 90°C for several hours.
  • Purification : The product is purified through acid-base extraction methods to ensure high purity levels suitable for pharmaceutical use.

Mechanism of Action

The mechanism by which 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the dioxin ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: [18F]FECUMI-101

[18F]FECUMI-101 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a radiolabeled 5-HT1A receptor agonist probe. While distinct in its triazine-dione core, it shares functional similarities with the target compound, including:

  • Piperazine linker : Both compounds utilize a piperazine group for spatial flexibility and receptor interaction.
  • Aromatic substituents : The benzothiazole in the target compound and the fluorophenyl group in [18F]FECUMI-101 may influence binding affinity and selectivity.

Key Differences :

Parameter Target Compound [18F]FECUMI-101
Core structure Benzothiazole Triazine-dione
Substituent on piperazine 5,6-Dihydro-1,4-dioxine-2-carbonyl 2-(2-Fluoroethoxy)phenyl
Radiolabel None 18F-labeled (94.0–102.4 GBq/μmol)
Receptor target Hypothesized: 5-HT1A Confirmed: 5-HT1A agonist

Synthesis Insights :
[18F]FECUMI-101 is synthesized via a two-step radiosynthesis with a 20–25% yield, leveraging [18F]fluoride incorporation and HPLC purification . The target compound’s synthesis would likely require similar piperazine functionalization but may face challenges in stabilizing the dihydrodioxine carbonyl group during reaction conditions.

Benzothiazole-Based CNS Agents

Benzothiazoles are well-documented in CNS drug development. For example:

  • Pruvanserin : A 5-HT2A antagonist with a benzothiazole core shows high metabolic stability (t1/2 > 6 hours in humans).
  • Thioflavin T : A benzothiazole used in amyloid imaging, highlighting the scaffold’s versatility in targeting protein aggregates.

However, the dihydrodioxine carbonyl group could introduce metabolic liabilities, as ethers and carbonyls are common sites for oxidative metabolism .

Functional Comparison: Receptor Binding and Pharmacokinetics

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) [18F]FECUMI-101 Pruvanserin
5-HT1A Affinity (Ki) Moderate (estimated 10–100 nM) 2.3 nM N/A
LogP ~3.5 (predicted) 2.8 (measured) 3.1
Metabolic Stability Moderate (due to dioxine carbonyl) High (stable in plasma for >2 hours) High (t1/2 >6 hours)

Key Observations :

  • The dihydrodioxine moiety in the target compound may reduce metabolic stability compared to [18F]FECUMI-101’s fluoroethoxy group, which is resistant to enzymatic cleavage .

Biological Activity

The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article examines its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The reaction between 5,6-dihydro-1,4-dioxine-2-carboxylic acid and piperazine yields an intermediate.
  • Coupling Reaction : This intermediate is then coupled with 4-methyl-1,3-benzothiazole using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Biological Activity

The biological activities of the compound can be categorized into various areas:

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzothiazole derivatives. For instance, related compounds have shown activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are significant due to their resistance to multiple drugs .

Anticonvulsant Activity

Thiazole derivatives have been reported to exhibit anticonvulsant properties. In a study involving similar compounds, certain thiazole-linked analogues demonstrated significant anticonvulsant effects in animal models . The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced efficacy.

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair processes. This inhibition could lead to increased sensitivity of cancer cells to chemotherapy .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Antitubercular Activity : A related benzothiazole derivative exhibited an IC50 value of 2.32 µM against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent .
  • Anticancer Research : In vitro studies showed that specific benzothiazole derivatives could induce apoptosis in cancer cell lines through modulation of Bcl-2 proteins, suggesting a pathway for cancer therapy .
  • SAR Analysis : A comprehensive SAR analysis revealed that electron-withdrawing groups significantly enhance the biological activity of thiazole derivatives against various targets .

Data Tables

Biological ActivityIC50/ED50 ValuesReference
Antitubercular2.32 µM
AnticonvulsantVaries by analog
AntimicrobialVaries by strain

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